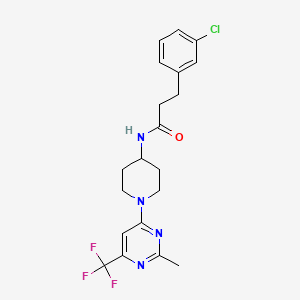
3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C20H22ClF3N4O and its molecular weight is 426.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)propanamide is a novel chemical entity with potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClF3N2 with a molecular weight of approximately 377.84 g/mol. The structure features a piperidine ring, a chlorophenyl group, and a trifluoromethyl-substituted pyrimidine moiety, which are critical for its biological activity.
Research indicates that the compound exhibits its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It targets specific enzymes involved in cell proliferation and survival pathways, potentially affecting cancer cell growth.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and cellular signaling pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 0.65 to 2.41 µM, indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
Preliminary studies suggest that the compound may also possess neuroprotective properties:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter levels in animal models, which may be beneficial in treating neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in MDPI reported that derivatives similar to this compound exhibited enhanced apoptosis in MCF-7 cells through caspase activation and increased p53 expression levels . This suggests that structural modifications can significantly enhance therapeutic efficacy. -
Neuroprotective Study :
Another investigation focused on the neuroprotective effects of the compound in rodent models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function, attributed to its ability to modulate oxidative stress pathways.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial:
- Toxicity Profiles : Initial toxicity studies indicate that the compound has a moderate safety profile; however, further studies are required to establish comprehensive safety data.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-9-7-16(8-10-28)27-19(29)6-5-14-3-2-4-15(21)11-14/h2-4,11-12,16H,5-10H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQTYSRMIFXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CCC3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













